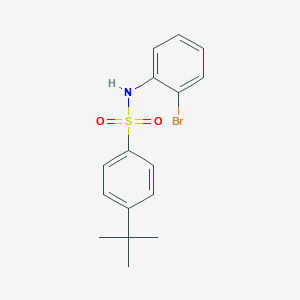

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

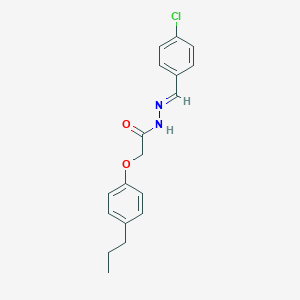

The compound “N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide” is a type of organic compound. It likely contains a bromophenyl group, a tert-butyl group, and a benzenesulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of a similar compound, Acetamide, N-(2-bromophenyl)-, has been analyzed. Its formula is C8H8BrNO and it has a molecular weight of 214.059 .Chemical Reactions Analysis

In the case of similar compounds, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Acetamide, N-(2-bromophenyl)-, include a molecular weight of 214.059 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide and related compounds are of interest in the synthesis of complex molecules. For example, brominated compounds are pivotal intermediates in the synthesis of various pharmaceuticals and organic molecules due to their reactivity. A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the utility of brominated intermediates in pharmaceutical synthesis. The method developed offers a practical approach for the large-scale production of brominated biphenyls, which are crucial for the synthesis of anti-inflammatory and analgesic materials (Qiu et al., 2009).

Similarly, the research on sulfonamide-based compounds, including aminobenzenesulfonamides, has shown their versatility in organic synthesis and pharmaceutical applications. Sulfonamide derivatives have been developed with a broad spectrum of bioactivities, indicating the potential for this compound to serve as a precursor or intermediate in the synthesis of bioactive molecules (Shichao et al., 2016).

Environmental Impact and Analysis

The environmental presence and impact of brominated flame retardants, including novel brominated compounds, have been extensively studied. These studies highlight the importance of monitoring and understanding the environmental fate of brominated organic compounds. The increasing application of novel brominated flame retardants calls for more research into their occurrence, environmental fate, and toxicity, suggesting a need for similar studies on this compound (Zuiderveen et al., 2020).

Direcciones Futuras

While specific future directions for this compound are not available, research into similar compounds continues to be a promising field. For instance, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed, indicating potential future directions in the synthesis of similar compounds .

Mecanismo De Acción

Target of Action

It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The compound N-(2-Bromophenyl)-4-tert-butylbenzenesulfonamide, with its bromophenyl group, can act as the halide component in these reactions .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by this compound . This reaction is used to form carbon–carbon bonds, which are fundamental in organic synthesis and are present in a wide range of biologically active compounds .

Pharmacokinetics

The compound’s molecular weight, which is a key determinant of its pharmacokinetic properties, is known to be 214059 .

Result of Action

The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Propiedades

IUPAC Name |

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)18-15-7-5-4-6-14(15)17/h4-11,18H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKMMFSXAFYQJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)benzylidene]-N-octadecylamine](/img/structure/B389947.png)

![4,4'-Bis[(2-toluidinocarbonyl)amino]-1,1'-biphenyl](/img/structure/B389951.png)

![1-(3-Methylphenyl)-3-[3-[(3-methylphenyl)carbamoylamino]naphthalen-2-yl]urea](/img/structure/B389953.png)

![4-(allyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B389954.png)

![N,N'-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]decanediamide](/img/structure/B389958.png)

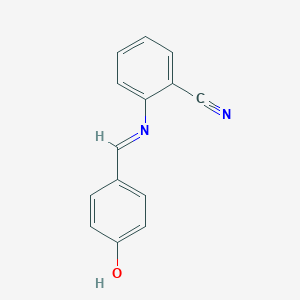

![2-{[(E)-(2-nitrophenyl)methylidene]amino}benzonitrile](/img/structure/B389959.png)

![4-[(Mesitylimino)methyl]phenyl benzoate](/img/structure/B389962.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B389965.png)

![(5Z)-3-(2-fluorobenzoyl)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B389967.png)